molecular formula C22H17ClN2O2 B11648288 Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B11648288
M. Wt: 376.8 g/mol
InChI Key: IUFYFDQKFJYEAB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a 4-chlorophenylamino substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloroaniline with the quinoline derivative in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the quinoline ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylamino group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or ester derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

    Medicine: Explored for its anticancer properties, as quinoline derivatives have shown promise in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate is primarily attributed to its ability to interact with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: A derivative with an oxidized quinoline ring, showing different biological activities.

    4-Aminoquinoline: A simpler quinoline derivative with an amino group at the 4-position, used in various therapeutic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

ethyl 4-(4-chloroanilino)benzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C22H17ClN2O2/c1-2-27-22(26)19-13-24-20-17-6-4-3-5-14(17)7-12-18(20)21(19)25-16-10-8-15(23)9-11-16/h3-13H,2H2,1H3,(H,24,25)

InChI Key

IUFYFDQKFJYEAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC4=CC=CC=C42

Origin of Product

United States

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